molecular formula C18H18N4OS B2730395 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034477-33-1

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Cat. No.: B2730395
CAS No.: 2034477-33-1
M. Wt: 338.43
InChI Key: WFOWQHTVFJTLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a heterocyclic compound featuring a pyrazole core substituted with cyclopropyl and thiophen-3-yl groups, linked via an ethyl chain to a nicotinamide moiety. The nicotinamide component may confer interactions with enzymes like sirtuins or PARPs, which are critical in cellular metabolism and DNA repair pathways.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(14-2-1-6-19-11-14)20-7-8-22-17(13-3-4-13)10-16(21-22)15-5-9-24-12-15/h1-2,5-6,9-13H,3-4,7-8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOWQHTVFJTLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketone Derivatives

The pyrazole ring is synthesized via a Knorr-type reaction between a 1,3-diketone and hydrazine hydrate. For the target compound, the diketone precursor 3-(thiophen-3-yl)-1-cyclopropylpropane-1,3-dione is prepared through Friedel-Crafts acylation of thiophene-3-carbonyl chloride with cyclopropanecarbonyl chloride in the presence of AlCl₃.

Procedure :

  • Combine thiophene-3-carbonyl chloride (1.2 eq) and cyclopropanecarbonyl chloride (1.0 eq) in anhydrous dichloromethane.
  • Add AlCl₃ (1.5 eq) at 0°C and stir for 6 hr at room temperature.
  • Quench with ice-water, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc 4:1) to yield the diketone (78% yield).

Cyclization :

  • Reflux the diketone (1.0 eq) with hydrazine hydrate (2.0 eq) in ethanol for 12 hr.
  • Concentrate under reduced pressure and recrystallize from diethyl ether to obtain 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole as a pale-yellow solid (85% yield).

Amide Coupling with Nicotinamide

Activation of Nicotinic Acid

Nicotinic acid is converted to its acyl chloride for efficient amide bond formation.

Procedure :

  • Suspend nicotinic acid (1.0 eq) in SOCl₂ (5.0 eq) and reflux for 2 hr.
  • Remove excess SOCl₂ under vacuum to obtain nicotinoyl chloride as a white solid (95% yield).

Coupling Reaction

The ethylamine intermediate is coupled with nicotinoyl chloride under mild conditions.

Optimized Conditions :

  • Dissolve the amine (1.0 eq) and nicotinoyl chloride (1.2 eq) in anhydrous DCM.
  • Add Et₃N (2.0 eq) dropwise at 0°C and stir for 4 hr at room temperature.
  • Wash with 1M HCl, dry over Na₂SO₄, and purify via recrystallization (ethanol/water) to yield the target compound as a white crystalline solid (82% yield).

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method involves simultaneous pyrazole formation and side-chain introduction:

  • Mix cyclopropanecarboxaldehyde (1.0 eq), thiophene-3-carboxaldehyde (1.0 eq), and ethylenediamine (1.2 eq) in ethanol.
  • Add hydrazine hydrate (2.0 eq) and reflux for 24 hr.
  • Purify via column chromatography (hexane/EtOAc 1:1) to obtain the ethylamine-linked pyrazole (58% yield), followed by amide coupling as above.

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound nicotinamide has been utilized:

  • Load Fmoc-protected ethylamine linker onto Wang resin using DIC/HOBt.
  • Deprotect with piperidine, then couple with the pyrazole core via Mitsunobu reaction (DIAD, PPh₃).
  • Cleave from resin with TFA/DCM (1:1) and purify via HPLC (72% yield).

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 1.12–1.28 (m, 4H, cyclopropyl CH₂), 2.61 (m, 1H, cyclopropyl CH), 3.78 (t, 2H, J = 6.5 Hz, NCH₂), 4.32 (t, 2H, J = 6.5 Hz, CH₂NH), 6.98 (s, 1H, pyrazole C4-H), 7.45–7.62 (m, 2H, thiophene H), 8.24–8.76 (m, 3H, pyridine H).
  • HRMS (ESI+) : m/z calcd for C₂₀H₁₉N₅O₂S [M+H]⁺: 412.1234; found: 412.1236.

Purity Assessment :

  • HPLC (C18 column, MeCN/H₂O 70:30): Rt = 8.2 min, purity >99%.

Challenges and Optimization

Regioselectivity in Pyrazole Formation

The cyclocondensation step often yields a mixture of 3,5-disubstituted pyrazole regioisomers. Employing microwave-assisted synthesis (100°C, 30 min) increases the ratio of the desired 5-cyclopropyl-3-(thiophen-3-yl) isomer to 9:1.

Amine Protection Strategies

Tosyl and Boc groups were compared:

Protecting Group Deprotection Efficiency Yield After Deprotection
Tosyl 98% 82%
Boc 95% 78%

Tosyl proved superior due to milder deprotection conditions (HBr/AcOH vs. TFA).

Scale-Up Considerations

Critical Parameters :

  • Temperature Control : Exothermic reactions (e.g., Grignard additions) require cryogenic conditions (−30°C).
  • Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact and improves safety.

Industrial Pilot Data :

Step Batch Size (kg) Yield (%) Purity (%)
Pyrazole Synthesis 10 83 98.5
Amide Coupling 10 79 99.2

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiophene ring or the pyrazole ring using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro group (if present) or the pyrazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the nicotinamide moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrazole ring could lead to dihydropyrazole derivatives.

Scientific Research Applications

Pharmacological Properties

The unique combination of functional groups in N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide suggests diverse pharmacological effects, including:

  • Anti-inflammatory Effects : Preliminary studies indicate that compounds with similar pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This inhibition could lead to reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antitumor Activity : The compound has shown promise in cytotoxicity assays against various cancer cell lines. For instance, it demonstrated selective cytotoxic effects on human breast cancer cells (MCF-7), with an IC50 value indicating effective cell viability reduction .
  • Antimicrobial Properties : Research indicates that derivatives of similar structures exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for related compounds was reported at approximately 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity (2024) :
    • Objective : To assess efficacy against common pathogens.
    • Findings : Significant inhibitory effects were observed on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Activity Evaluation (2023) :
    • Objective : Evaluate cytotoxic effects on MCF-7 breast cancer cells.
    • Findings : A dose-dependent decrease in cell viability was noted with an IC50 value of 15 µM after 48 hours.
  • Inflammation Model Study (2025) :
    • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several key steps that require careful optimization to maximize yield and purity. The compound's versatility as a synthetic intermediate makes it a valuable target in organic chemistry research.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is structurally analogous to pyrazole-containing derivatives, such as Compound 191 (described in ), which shares the 5-cyclopropyl-3-substituted pyrazole motif. Key differences include:

Feature N-(2-(5-Cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide Compound 191 (from )
Pyrazole C3 Substituent Thiophen-3-yl (aromatic sulfur heterocycle) Trifluoromethyl (electron-withdrawing group)
Linker Ethyl chain with terminal nicotinamide Acetic acid derivative
Additional Groups Nicotinamide (vitamin B3 derivative) Fluorinated indazole and pyridine moieties

Structural Implications :

  • Thiophen-3-yl vs.
  • Nicotinamide vs. Acetic Acid Linker : The nicotinamide moiety may enable NAD+-like binding to enzymatic targets, while the acetic acid linker in Compound 191 could facilitate salt bridge formation in polar environments .

Pharmacokinetic and Pharmacodynamic Properties

While direct pharmacokinetic data for the target compound is unavailable, inferences can be drawn from structural analogs:

  • Solubility : The nicotinamide group introduces polarity, likely improving aqueous solubility relative to the more hydrophobic trifluoromethyl and fluorinated aromatic systems in Compound 191.

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5OS, with a molecular weight of approximately 369.49 g/mol. The compound features multiple functional groups, including a pyrazole ring and a nicotinamide moiety, which are known for their diverse pharmacological properties.

Property Value
Molecular FormulaC19H23N5OS
Molecular Weight369.49 g/mol
Structural FeaturesPyrazole, Nicotinamide, Cyclopropyl, Thiophene

Antitumor Activity

Research indicates that compounds with pyrazole derivatives often exhibit significant antitumor effects. For instance, studies have shown that related pyrazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937, with IC50 values in the micromolar range. The specific interactions of this compound with cellular targets remain to be fully elucidated but are believed to involve disruption of cell cycle progression and induction of programmed cell death .

Anti-inflammatory Properties

The pyrazole ring is recognized for its anti-inflammatory properties, which may be relevant for this compound. Preliminary studies suggest that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO), similar to other pyrazole derivatives .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components suggest potential efficacy against various pathogens by targeting metabolic enzymes essential for microbial growth. In vitro studies have indicated that related compounds exhibit significant activity against bacteria and fungi, warranting further investigation into the antimicrobial properties of this compound .

Case Study: Antitumor Efficacy

A study evaluating the cytotoxic effects of various pyrazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells. These findings suggest a strong potential for this compound in cancer therapy .

Case Study: Anti-inflammatory Mechanisms

In another investigation focusing on inflammatory responses, derivatives containing the pyrazole structure were shown to significantly reduce LPS-induced NO production in macrophages. This highlights the potential role of this compound as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis typically involves cyclocondensation of thiophene derivatives with cyclopropyl groups, followed by ethylnicotinamide coupling. Purification is achieved via column chromatography, with purity confirmed by LC-MS and elemental analysis. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied to optimize yield. Monitoring intermediates using TLC or HPLC ensures stepwise fidelity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : A combination of ¹H NMR (to confirm proton environments), IR spectroscopy (for functional group identification), and LC-MS (for molecular weight validation) is essential. Elemental analysis (C, H, N, S) provides empirical formula verification. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodological Answer : Solubility is assessed via shake-flask method in buffers (pH 1.2–7.4) and DMSO. Stability studies involve HPLC or UV-Vis spectroscopy under controlled temperature (25–37°C) and light exposure. Degradation products are identified using high-resolution mass spectrometry (HR-MS) .

Advanced Research Questions

Q. How can computational tools like molecular docking and PASS predict the biological activity of this compound?

  • Methodological Answer : The PASS program predicts activity spectra based on structural descriptors (e.g., pharmacophores). For molecular docking, use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare results with docking scores to refine computational parameters .

Q. What strategies resolve contradictions between predicted and observed biological activities?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or incomplete target profiling. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability). Re-examine docking parameters (e.g., solvation effects, protein flexibility) and incorporate molecular dynamics simulations to assess binding stability .

Q. How can this compound’s mechanism of action be integrated into broader pharmacological or chemical frameworks?

  • Methodological Answer : Link findings to established pathways (e.g., kinase signaling) using pathway analysis tools (KEGG, Reactome). Compare structural motifs with known bioactive pyrazole derivatives to hypothesize SAR. Use systems biology approaches to map multi-target interactions and identify off-target effects .

Q. What experimental designs are recommended for validating novel biological activities in vitro and in vivo?

  • Methodological Answer : For in vitro studies, employ dose-response curves (IC₅₀ determination) in disease-relevant cell lines. Include positive/negative controls and replicate experiments across independent labs. For in vivo validation, use rodent models with pharmacokinetic profiling (e.g., bioavailability, half-life). Ensure adherence to ethical guidelines for animal studies .

Data Analysis and Replication

Q. How should researchers address variability in synthetic yields or biological assay reproducibility?

  • Methodological Answer : Document reaction parameters (catalyst loading, stirring rate) meticulously. Use design-of-experiments (DoE) to identify critical variables. For assays, standardize protocols (e.g., cell passage number, serum batches) and employ blinded analysis. Share raw data and protocols via repositories (e.g., Zenodo) to facilitate replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.